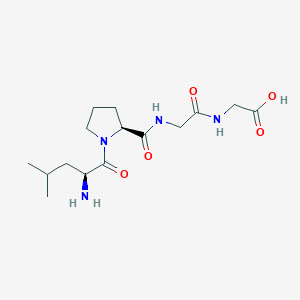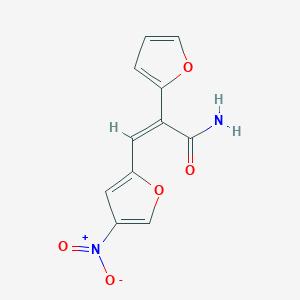
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide is an organic compound that features both furan and nitrofuran moieties. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide typically involves the reaction of furan derivatives with nitrofuran derivatives under specific conditions. One common method might involve the use of a base-catalyzed aldol condensation reaction, where the furan and nitrofuran components are combined in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and nitrofuran rings can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or nitrofuran rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation might yield furanones, while reduction could yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biology, compounds containing furan and nitrofuran moieties are often studied for their potential antimicrobial and anticancer activities. They can interact with biological molecules and pathways, leading to various therapeutic effects.
Medicine
In medicine, such compounds might be investigated for their potential use as drugs or drug candidates. Their ability to interact with specific molecular targets makes them interesting for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial enzymes or DNA, leading to the inhibition of bacterial growth. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other furan and nitrofuran derivatives, such as:
- 2-Furylacrylamide
- 4-Nitro-2-furancarboxaldehyde
- 2-(Furan-2-yl)acrylic acid
Uniqueness
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide is unique due to the presence of both furan and nitrofuran moieties in its structure. This dual functionality can lead to unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8N2O5 |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
(Z)-2-(furan-2-yl)-3-(4-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)9(10-2-1-3-17-10)5-8-4-7(6-18-8)13(15)16/h1-6H,(H2,12,14)/b9-5- |
InChI-Schlüssel |
CLYVCAVVZNOGKW-UITAMQMPSA-N |
Isomerische SMILES |
C1=COC(=C1)/C(=C/C2=CC(=CO2)[N+](=O)[O-])/C(=O)N |
Kanonische SMILES |
C1=COC(=C1)C(=CC2=CC(=CO2)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
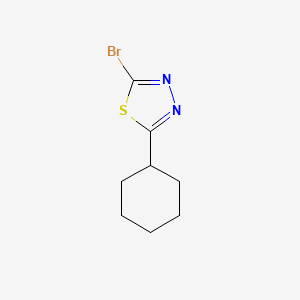
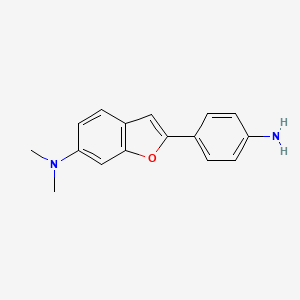
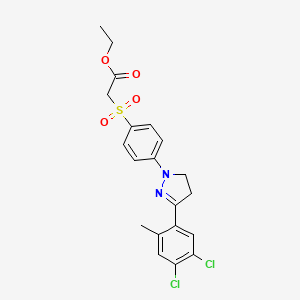
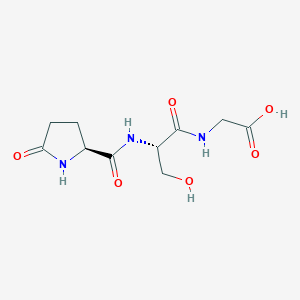
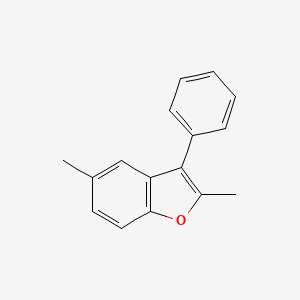
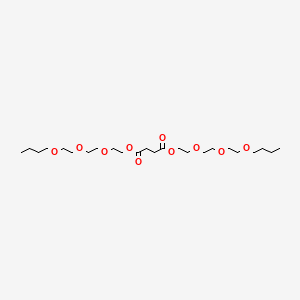
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)



![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
